molecular formula C9H9F3OS B6292373 2-Ethyl-4-(trifluoromethylthio)phenol CAS No. 129644-66-2

2-Ethyl-4-(trifluoromethylthio)phenol

Cat. No.: B6292373
CAS No.: 129644-66-2
M. Wt: 222.23 g/mol
InChI Key: RDTNFKUSARZDAR-UHFFFAOYSA-N
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Description

2-Ethyl-4-(trifluoromethylthio)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with an ethyl group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position. The trifluoromethylthio moiety is notable for its strong electron-withdrawing properties and lipophilicity, which influence the compound’s physicochemical and biological behavior . This structure is of interest in medicinal chemistry and materials science due to the unique effects of fluorine substituents on molecular stability, bioavailability, and protein interactions .

Properties

IUPAC Name

2-ethyl-4-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-2-6-5-7(3-4-8(6)13)14-9(10,11)12/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTNFKUSARZDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)SC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(trifluoromethylthio)phenol typically involves the introduction of the trifluoromethylthio group into a phenolic compound. One common method is the reaction of 2-ethylphenol with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution of the hydrogen atom on the phenol ring with the trifluoromethylthio group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(trifluoromethylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents, nitrating agents, and alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like N-bromosuccinimide, N-iodosuccinimide, and nitric acid are employed for substitution reactions

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of trifluoromethyl derivatives.

    Substitution: Formation of bromo-, iodo-, nitro-, and alkyl-substituted products

Scientific Research Applications

2-Ethyl-4-(trifluoromethylthio)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(trifluoromethylthio)phenol involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in the development of pesticides, where the compound can target and disrupt the metabolic processes of pests. The exact molecular pathways and targets involved in its action are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-Ethyl-4-(trifluoromethylthio)phenol:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences
4-(Trifluoromethylthio)phenol C₇H₅F₃OS 194.17 -SCF₃ at 4-position Lacks ethyl group at 2-position
2-Ethyl-4-{[4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]methylthio}phenol C₂₁H₁₈F₃NOS₂ 409.49 -SCF₃, ethyl, thiazole-aryl hybrid Added thiazole heterocycle
1-[(1S,2R,4R)-2-Ethyl-4-(4-trifluoromethyl-cyclohexyloxy)-cyclopentyl]-6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl C₂₄H₂₇F₃N₄O 468.50 Cyclopentyl, cyclohexyloxy, triazole Complex polycyclic framework

Key Observations :

  • 4-(Trifluoromethylthio)phenol is structurally simpler but lacks the ethyl group, reducing steric bulk and lipophilicity compared to the target compound .
  • The cyclopentyl-cyclohexyloxy derivative exemplifies increased structural complexity, which may improve metabolic stability but complicate synthesis .

Physicochemical Properties

  • Lipophilicity: The trifluoromethylthio group increases logP compared to non-fluorinated analogs. For example, 4-(Trifluoromethylthio)phenol (logP ~2.5) is more lipophilic than 4-methylthiophenol (logP ~1.8) due to fluorine’s hydrophobicity .
  • Electron Effects: The -SCF₃ group’s electron-withdrawing nature reduces the phenol’s pKa, enhancing acidity relative to ethyl-substituted analogs .

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